4-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate
Overview
Description
4-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is a complex organic compound that features a thiadiazole ring, a chlorophenoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorophenoxy group is then introduced via nucleophilic substitution reactions. Finally, the acetate ester is formed through esterification reactions involving acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenoxy group or the thiadiazole ring, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group or the acetate ester.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while nucleophilic substitution at the chlorophenoxy group can produce various substituted derivatives .
Scientific Research Applications
4-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and antiviral properties.
Medicine: Research investigates its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance binding affinity or specificity, while the acetate ester can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the thiadiazole ring and chlorophenyl group but differs in the sulfonamide moiety.
4-(4-Chlorophenoxy)benzoic acid: Contains the chlorophenoxy group and a benzoic acid moiety but lacks the thiadiazole ring.
Uniqueness
4-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[4-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-11(23)26-15-6-2-12(3-7-15)17(24)20-18-22-21-16(27-18)10-25-14-8-4-13(19)5-9-14/h2-9H,10H2,1H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPOJPSFNLUEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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